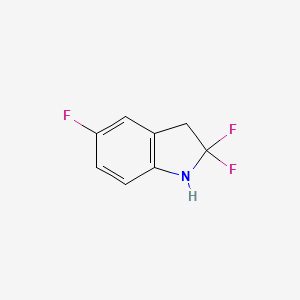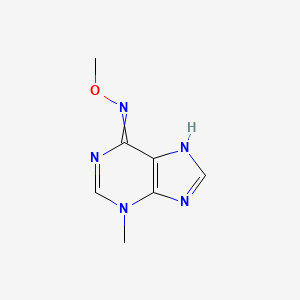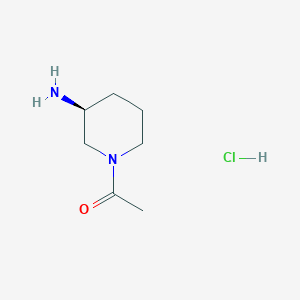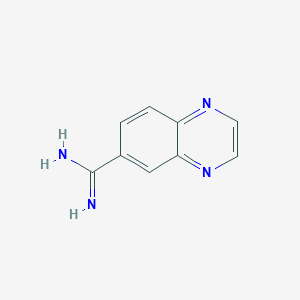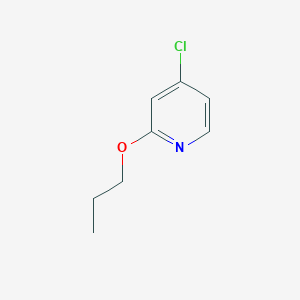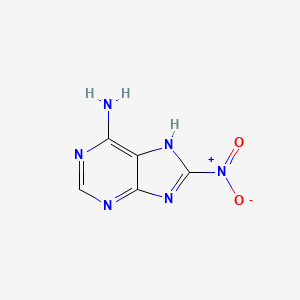
8-Nitro-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-1H-purin-6-amine is a chemical compound with the molecular formula C5H4N6O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The nitro group at the 8th position of the purine ring significantly alters its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine. This can be achieved through the reaction of 1H-purin-6-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow nitration processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Higher oxidation state derivatives such as nitroso compounds.
Reduction: 1H-purin-6-amine derivatives with an amino group at the 8th position.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitro-1H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study the interactions of purine derivatives with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Nitro-1H-purin-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the purine ring and affecting its binding affinity to biological targets. This can lead to the modulation of biochemical pathways, such as those involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
1H-Purin-6-amine: The parent compound without the nitro group.
8-Amino-1H-purin-6-amine: A derivative with an amino group at the 8th position.
8-Bromo-1H-purin-6-amine: A derivative with a bromo group at the 8th position.
Uniqueness
8-Nitro-1H-purin-6-amine is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other purine derivatives. This makes it a valuable compound for studying the effects of nitro substitution on purine chemistry and biology.
Properties
Molecular Formula |
C5H4N6O2 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
8-nitro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4N6O2/c6-3-2-4(8-1-7-3)10-5(9-2)11(12)13/h1H,(H3,6,7,8,9,10) |
InChI Key |
BALPXWXBQAJAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


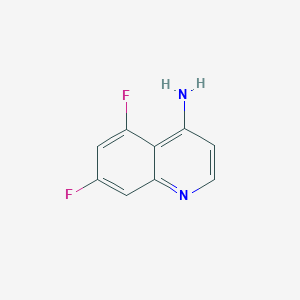

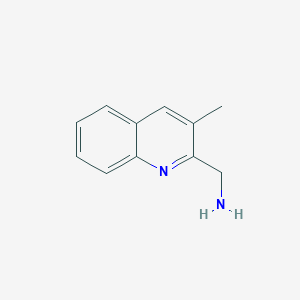
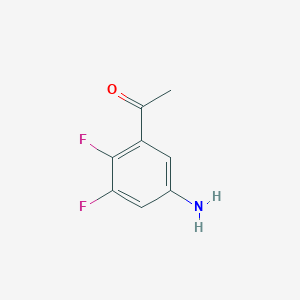



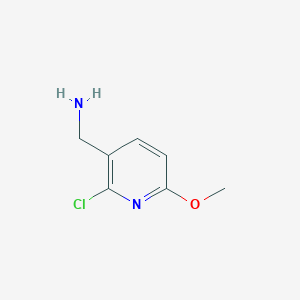
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
